2-Iodo-1-methyl-4-(methylsulfonyl)benzene
Description
Contextual Significance of Aryl Iodides in Modern Organic Synthesis
Aryl iodides are highly valued intermediates in contemporary organic synthesis primarily due to the unique properties of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in a variety of transformations. This high reactivity is particularly exploited in transition metal-catalyzed cross-coupling reactions, which have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Prominent examples of such reactions include the Suzuki-Miyaura coupling (formation of C-C bonds with boronic acids), the Sonogashira coupling (formation of C-C bonds with terminal alkynes), and the Buchwald-Hartwig amination (formation of C-N bonds with amines). wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.gov The relatively high reactivity of aryl iodides often allows these couplings to proceed under milder conditions and with higher efficiency compared to their bromo or chloro counterparts. wikipedia.org This versatility makes aryl iodides, including 2-Iodo-1-methyl-4-(methylsulfonyl)benzene, foundational building blocks for the synthesis of a diverse array of complex molecules, including pharmaceuticals and functional materials. nih.govnih.gov
Role of the Sulfonyl Functional Group in Modulating Aromatic Reactivity
The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group. When attached to an aromatic ring, it significantly influences the ring's electronic properties and reactivity. Through a combination of inductive and resonance effects, the sulfonyl group deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivating nature, however, can be strategically employed to direct incoming electrophiles to specific positions and to activate the ring for nucleophilic aromatic substitution, a reaction that is typically challenging for simple benzene (B151609) derivatives.
Positioning of this compound as a Key Synthetic Intermediate
This compound, with its distinct arrangement of an iodo, a methyl, and a methylsulfonyl group, is a prime example of a poly-substituted aromatic compound designed for synthetic utility. The presence of the reactive iodine atom makes it an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. The methyl group provides a point of steric differentiation and can influence the conformational preferences of resulting products. The methylsulfonyl group, as discussed, modulates the electronic properties of the aromatic ring.
This trifunctional arrangement makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, derivatives of this compound could be precursors to bioactive molecules where the sulfonylphenyl moiety is a key pharmacophore. nih.gov Its utility is demonstrated in its application in various cross-coupling reactions to build intricate molecular frameworks.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 100959-90-8 |
| Molecular Formula | C₈H₉IO₂S |
| Molecular Weight | 296.12 g/mol |
| Appearance | Solid |
Table 2: Application of this compound in Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Potential Application |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | Pd catalyst (e.g., Pd(PPh₃)₄) and a base | Biaryl compounds | Synthesis of agrochemicals, pharmaceuticals |
| Sonogashira Coupling | Terminal alkynes | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, and a base | Aryl-alkyne compounds | Materials science, synthesis of natural products |
| Buchwald-Hartwig Amination | Amines | Pd catalyst with a phosphine (B1218219) ligand (e.g., XPhos) and a base | Aryl amines | Synthesis of pharmaceuticals and organic materials |
Overview of Strategic Research Directions for Poly-substituted Aromatics
The synthesis of poly-substituted aromatic compounds is a central theme in modern organic chemistry. Research in this area is focused on developing highly efficient and selective methods to introduce multiple functional groups onto an aromatic core with precise control over their relative positions. Key strategic directions include:
Iterative Cross-Coupling Reactions: This strategy involves the sequential introduction of different functional groups using a series of cross-coupling reactions. The differential reactivity of various halogens (I > Br > Cl) is often exploited to achieve selective functionalization.
Directed C-H Functionalization: This powerful approach utilizes a directing group to activate and functionalize a specific C-H bond on the aromatic ring, offering a highly atom-economical and regioselective method for substitution.
Domino and Cascade Reactions: These strategies involve a sequence of reactions that occur in a single pot, often triggered by a single event. They provide a rapid and efficient way to build molecular complexity from simple starting materials.
Development of Novel Catalytic Systems: A continuous effort is dedicated to the discovery of new and improved catalysts that can facilitate challenging transformations with higher efficiency, selectivity, and functional group tolerance under milder conditions.
The study of compounds like this compound contributes significantly to these research directions by providing a platform to explore new synthetic methodologies and to construct novel and valuable poly-substituted aromatic molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1-methyl-4-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYBXAURCQXJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271688 | |
| Record name | 2-Iodo-1-methyl-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100959-90-8 | |
| Record name | 2-Iodo-1-methyl-4-(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100959-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-1-methyl-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations for 2 Iodo 1 Methyl 4 Methylsulfonyl Benzene
Regioselective Synthesis of the Core Aromatic Structure
The synthesis of the specifically substituted benzene (B151609) ring of 2-Iodo-1-methyl-4-(methylsulfonyl)benzene requires precise control over the placement of the iodo, methyl, and methylsulfonyl groups. This is primarily achieved through carefully planned electrophilic aromatic substitution reactions or functional group interconversions.
Direct Halogenation Strategies of Substituted Benzenes
Direct iodination of an aromatic ring that already contains a methyl and a methylsulfonyl group, such as 1-methyl-4-(methylsulfonyl)benzene, is a potential synthetic route. The directing effects of the existing substituents are crucial for the regioselectivity of this reaction. The methyl group is an ortho, para-director, while the methylsulfonyl group is a meta-director. In the case of 1-methyl-4-(methylsulfonyl)benzene, the ortho position to the methyl group (and meta to the methylsulfonyl group) is the most likely site for electrophilic substitution.
A common challenge in direct iodination is the reversible nature of the reaction due to the formation of hydrogen iodide (HI), a strong reducing agent that can reduce the iodo-substituted product back to the starting material. rsc.org To overcome this, iodination is typically carried out in the presence of an oxidizing agent.
A modern and effective method for the regioselective iodination of activated or deactivated aromatic compounds involves the use of N-iodosuccinimide (NIS) as the iodine source, often in the presence of an acid catalyst like trifluoroacetic acid. organic-chemistry.org This method is known for its mild reaction conditions and high yields.
Table 1: General Scheme for Direct Iodination using NIS
| Reaction | Reagents and Conditions | Key Features |
| Direct C-H Iodination | Substituted Benzene, N-Iodosuccinimide (NIS), catalytic Trifluoroacetic Acid, in a suitable solvent (e.g., CH2Cl2), at room temperature. | - Mild reaction conditions- High regioselectivity- Good to excellent yields- Avoids the use of harsh oxidizing agents |
Functional Group Interconversions for Iodination
An alternative to direct iodination is the conversion of a different functional group, most commonly an amino group, into an iodo group. This is typically achieved through the Sandmeyer reaction. wikipedia.org This classic transformation involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by an iodide nucleophile, often from potassium iodide. organic-chemistry.org
For the synthesis of this compound, this would involve the diazotization of 2-amino-1-methyl-4-(methylsulfonyl)benzene. The Sandmeyer reaction is particularly useful for introducing substituents that are difficult to install by direct electrophilic substitution or when a specific isomer is required.
Table 2: General Scheme for the Sandmeyer Reaction
| Step | Reaction | Reagents and Conditions |
| 1. Diazotization | Primary Aromatic Amine → Diazonium Salt | NaNO2, aqueous acid (e.g., HCl, H2SO4), 0-5 °C |
| 2. Iodination | Diazonium Salt → Aryl Iodide | Potassium Iodide (KI) solution |
Construction of the Methylsulfonyl Moiety
The introduction of the methylsulfonyl group is another critical aspect of the synthesis. This can be accomplished either by oxidizing a pre-existing sulfur-containing functional group or by directly introducing the sulfonyl group onto the aromatic ring.
Oxidation Pathways of Thioethers and Sulfides
A common and efficient method for the formation of sulfones is the oxidation of the corresponding thioether (sulfide). In the context of synthesizing this compound, the precursor would be 2-Iodo-1-methyl-4-(methylthio)benzene. The oxidation of thioethers to sulfones can be achieved using various oxidizing agents. A widely used and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.org The reaction is typically carried out in a chlorinated solvent at or below room temperature. The oxidation proceeds in two stages: first to the sulfoxide (B87167) and then to the sulfone. By using a sufficient amount of the oxidizing agent, the reaction can be driven to completion to yield the sulfone.
Table 3: Oxidation of a Thioether to a Sulfone
| Reaction | Starting Material | Oxidizing Agent | Product |
| Thioether Oxidation | 2-Iodo-1-methyl-4-(methylthio)benzene | m-Chloroperoxybenzoic acid (m-CPBA) | This compound |
A patent for the synthesis of a related compound demonstrates the oxidation of a methylthio group to a methylsulfonyl group as a key step in a multi-step synthesis. google.com
Alternative Routes for Sulfone Introduction
The methylsulfonyl group can also be introduced directly onto the aromatic ring through a Friedel-Crafts-type reaction. wikipedia.org This typically involves the reaction of an aromatic compound with a sulfonyl halide, such as methanesulfonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). google.com However, the Friedel-Crafts sulfonylation can sometimes be challenging and may lead to side products or require harsh reaction conditions.
Another approach is the reaction of an aryl compound with an alkyl or vinyl sulfonyl fluoride (B91410) in the presence of a Lewis acid catalyst. google.com Research has also been conducted on the sulfonylation of aromatic compounds with sulfonic anhydrides, catalyzed by immobilized ionic liquids, which offers a more environmentally friendly alternative. hcmuaf.edu.vn
Multi-step Synthetic Sequences Towards this compound
The synthesis of this compound is most practically achieved through a multi-step synthetic sequence. The order of the reactions is critical to ensure the correct regiochemistry of the final product. guidechem.com
A plausible and efficient synthetic route would likely begin with a readily available starting material like 4-(methylthio)toluene (also known as methyl p-tolyl sulfide). sigmaaldrich.comtcichemicals.com This starting material can be subjected to a two-step process:
Oxidation: The thioether group of 4-(methylthio)toluene is oxidized to a methylsulfonyl group to form 1-methyl-4-(methylsulfonyl)benzene (also known as methyl p-tolyl sulfone). nist.govsigmaaldrich.com This transformation is typically achieved with an oxidizing agent like hydrogen peroxide or m-CPBA.
Regioselective Iodination: The resulting 1-methyl-4-(methylsulfonyl)benzene is then subjected to regioselective iodination. The methyl group directs electrophilic substitution to the ortho and para positions, while the methylsulfonyl group directs to the meta position. The position ortho to the methyl group is also meta to the methylsulfonyl group, making it the most activated and sterically accessible position for iodination. This step can be carried out using NIS and a catalytic amount of acid, as described in section 2.1.1.
This multi-step approach allows for the controlled and regioselective introduction of the required functional groups to achieve the desired this compound structure.
Exploration of Green Chemistry Approaches in Synthesis
Catalytic Systems and Reaction Optimization
The traditional methods for the iodination of aromatic compounds often involve stoichiometric amounts of strong oxidizing agents and harsh reaction conditions, which can lead to significant environmental impact. In contrast, modern synthetic strategies are shifting towards the use of catalytic systems that are more efficient and environmentally friendly.
The direct iodination of arenes using molecular iodine (I₂) is an attractive green synthesis method. acs.org However, for electron-deficient arenes like 4-(methylsulfonyl)toluene, the reaction is often challenging due to the reduced nucleophilicity of the aromatic ring. nih.govresearchgate.net This necessitates the use of a catalyst to activate the iodine source or the aromatic substrate.
Recent research has focused on the development of heterogeneous catalytic routes for the aerobic iodination of arenes under mild conditions. For instance, a polyoxometalate (POM) embedded in a metal-organic framework (MOF) has been reported as a sustainable and green heterogeneous catalytic system for direct iodination reactions using molecular oxygen and iodine. acs.org Such systems offer the advantages of easy catalyst recovery and reuse, contributing to a more sustainable process.
Iron(III) catalysis presents another promising avenue. An iron(III)-catalyzed method for the rapid and highly regioselective iodination of arenes has been developed, utilizing the activation of N-iodosuccinimide (NIS). acs.org This process can be accelerated using a triflimide-based ionic liquid, which acts as both the reaction solvent and an activator for the Fe(III) catalyst, and can be recycled. acs.org Although often applied to activated arenes, optimization of such systems could extend their applicability to less reactive substrates.
The optimization of reaction conditions is a critical aspect of green chemistry, aiming to maximize product yield while minimizing energy consumption and waste generation. nih.gov This can involve systematically studying the effects of catalyst loading, temperature, and reaction time. For example, in some catalytic reactions, a catalyst loading of 10 mol% has been found to be efficient for completing the reaction in water, outperforming other organic solvents. researchgate.net
Below is a hypothetical data table illustrating the optimization of a catalytic system for the iodination of 4-(methylsulfonyl)toluene, based on general principles of reaction optimization found in the literature.
Table 1: Hypothetical Optimization of Catalytic Iodination of 4-(Methylsulfonyl)toluene
| Entry | Catalyst | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ | - | H₂O₂ | Acetic Acid | 80 | 24 | 45 |
| 2 | FeCl₃ | 10 | NIS | Dichloromethane | RT | 12 | 60 |
| 3 | Fe(NTf₂)₃ | 5 | NIS | [BMIM]NTf₂ | RT | 6 | 75 |
| 4 | POM@MOF | 2 | O₂ (1 atm) | Acetonitrile | 60 | 12 | 85 |
| 5 | Organocatalyst | 20 | DIH | Acetonitrile | RT | 8 | 78 |
This table is illustrative and compiled from general findings on arene iodination. DIH = 1,3-diiodo-5,5-dimethylhydantoin; [BMIM]NTf₂ = 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; NIS = N-iodosuccinimide; POM@MOF = Polyoxometalate@Metal-Organic Framework.
Environmentally Benign Solvent and Reagent Utilization
The choice of solvent is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to its environmental footprint. researchgate.net Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Consequently, there is a strong drive to replace them with greener alternatives.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com While the insolubility of many organic compounds in water can be a challenge, the use of co-solvents or phase-transfer catalysts can often overcome this limitation. researchgate.net For instance, the iodination of some organic compounds has been successfully carried out in water, sometimes leading to enhanced reactivity and selectivity. researchgate.net
Ionic liquids (ILs) are another class of solvents that have gained attention as potential green alternatives. rsc.org Their low volatility and high thermal stability are advantageous. Some ionic liquids can also act as catalysts or activators, as seen in the Fe(III)-catalyzed iodination with [BMIM]NTf₂. acs.org However, the "greenness" of ionic liquids is a subject of ongoing research, as their synthesis can be complex and their biodegradability and long-term environmental effects are not fully understood.
Dimethyl sulfoxide (DMSO) is often considered a greener solvent alternative to many chlorinated and aprotic polar solvents. kfupm.edu.sa It has been used in combination with HX (X = Br, I) as a mild and inexpensive oxidative system for the halogenation of arenes. acs.org
The table below provides a comparative overview of potential solvents for the synthesis of this compound, based on their green chemistry credentials.
Table 2: Comparison of Potential Solvents for the Synthesis of this compound
| Solvent | Green Chemistry Considerations | Potential for Use |
| Dichloromethane | Halogenated solvent, suspected carcinogen, environmentally persistent. | Traditional solvent for iodination, but undesirable from a green perspective. |
| Acetic Acid | Corrosive, but biodegradable. | Often used in electrophilic aromatic substitution reactions. |
| Water | Non-toxic, non-flammable, abundant, and environmentally safe. mdpi.com | Ideal green solvent; may require co-solvents or specific catalysts for substrate solubility. researchgate.net |
| Ethanol | Bio-based, low toxicity, biodegradable. thecalculatedchemist.com | A greener protic solvent alternative. |
| Acetonitrile | Toxic, but less so than many other polar aprotic solvents. | A common solvent in organocatalytic iodination. organic-chemistry.org |
| Ionic Liquids | Low volatility, recyclable, can act as catalyst activators. acs.orgrsc.org | A promising but complex alternative requiring careful selection. |
| Dimethyl Sulfoxide (DMSO) | Lower toxicity than many aprotic polar solvents, can act as an oxidant. acs.orgkfupm.edu.sa | A versatile and relatively green solvent/reagent. |
In addition to solvent choice, the selection of reagents is crucial. The use of molecular iodine as the iodine source is preferable to more hazardous iodinating agents. acs.org When an oxidant is required, environmentally benign options like hydrogen peroxide (H₂O₂) or even molecular oxygen are favored over heavy metal-based oxidants. researchgate.net
Reactivity Profiles and Mechanistic Investigations of 2 Iodo 1 Methyl 4 Methylsulfonyl Benzene
Cross-Coupling Reactions Involving the Aryl Iodide Motif
The carbon-iodine bond in 2-Iodo-1-methyl-4-(methylsulfonyl)benzene serves as a highly reactive site for palladium catalysis. Compared to other aryl halides, aryl iodides are superior substrates for oxidative addition to a palladium(0) center, often enabling reactions under milder conditions. The molecule's structure, featuring an electron-withdrawing methylsulfonyl group at the para-position and a sterically influential methyl group at the ortho-position, plays a critical role in its reactivity profile.
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl structures. libretexts.orgwikipedia.org This reaction pairs an organoboron compound with an organic halide under basic conditions, utilizing a palladium catalyst. libretexts.orgnih.gov
Scope and Limitations with Various Organoboron Reagents
The versatility of the Suzuki-Miyaura reaction is partly due to the wide array of stable and accessible organoboron reagents, including boronic acids, boronate esters, and organotrifluoroborates. rsc.orgresearchgate.netorganic-chemistry.org The reactivity of this compound is anticipated to be high with a broad range of these reagents. The electron-withdrawing sulfonyl group enhances the electrophilicity of the aryl iodide, which can facilitate the oxidative addition step. Conversely, the ortho-methyl group imposes steric hindrance, which may temper reactivity, especially with bulky coupling partners. nih.gov For instance, the coupling of phenylboronic acids with ortho substituents is known to proceed at a slower rate. researchgate.net
Below is a table illustrating the expected reactivity of this compound with representative organoboron reagents, based on established chemical principles.
Limitations of the reaction include steric hindrance, where highly substituted organoboron reagents may lead to lower yields. nih.gov Additionally, while the reaction has broad functional group tolerance, strongly basic conditions may not be suitable for all substrates, necessitating the use of milder bases like potassium fluoride (B91410). organic-chemistry.org
Catalyst and Ligand Design for Enhanced Efficiency
The selection of the palladium catalyst and its coordinating ligand is critical for optimizing the Suzuki-Miyaura reaction. libretexts.org For sterically hindered substrates like this compound, ligands that are both electron-rich and bulky are generally preferred. Electron-rich ligands facilitate the oxidative addition step, while bulky ligands promote the final reductive elimination. libretexts.org
Advanced catalyst systems suitable for this substrate often involve palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with specialized phosphine (B1218219) ligands. Highly effective examples include Buchwald's biarylphosphines (e.g., SPhos) and Fu's ligands (e.g., P(t-Bu)₃), which excel in promoting reactions of sterically challenging substrates. nih.govorganic-chemistry.orguwindsor.ca N-Heterocyclic carbenes (NHCs) represent another important class of ligands, known for forming robust and highly active palladium complexes. uwindsor.ca
Mechanistic Insights into Oxidative Addition, Transmetalation, and Reductive Elimination
The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving three main steps. libretexts.org
Oxidative Addition : The cycle initiates with the addition of this compound to a Pd(0) complex. This step cleaves the C-I bond and forms a Pd(II) intermediate. As the rate-determining step, its efficiency is high for aryl iodides. libretexts.org
Transmetalation : This step involves the transfer of the organic moiety from the boron reagent to the palladium center. The boron reagent is first activated by a base to form a more nucleophilic boronate species. nih.govorganic-chemistry.org
Reductive Elimination : The final step involves the coupling of the two organic groups on the palladium center, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org
Sonogashira Coupling and Related Alkyne Functionalizations
The Sonogashira coupling is a reliable method for forming C-C bonds between terminal alkynes and aryl halides, typically using a dual palladium and copper catalyst system in the presence of an amine base. wikipedia.orgrsc.org The high reactivity of the aryl iodide in this compound makes it an excellent candidate for this transformation, and similar substrates are known to react efficiently. nih.govyoutube.com To avoid the common side reaction of alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed. wikipedia.orgyoutube.com
The table below outlines potential outcomes for the Sonogashira coupling of this compound with various alkynes.
Heck Reactions and Olefin Functionalization
The Mizoroki-Heck reaction is a palladium-catalyzed method for the arylation of alkenes. wikipedia.org Given its highly reactive C-I bond, this compound is an excellent substrate for this reaction. libretexts.org The reaction mechanism involves oxidative addition, migratory insertion of the olefin, and β-hydride elimination. organic-chemistry.org The reaction generally favors the formation of the trans substituted alkene product.
The table below details expected couplings in Heck reactions involving this compound.
Other Transition-Metal Catalyzed Coupling Reactions (e.g., Kumada, Negishi)
Beyond the more common Suzuki and Heck reactions, the carbon-iodine bond in this compound is amenable to other significant transition-metal-catalyzed cross-coupling reactions, such as the Kumada and Negishi couplings. These reactions are powerful tools for forming carbon-carbon bonds.
The Kumada coupling utilizes a Grignard reagent (R-MgX) and a palladium or nickel catalyst. nih.gov The reaction is particularly useful due to the high reactivity and ready availability of Grignard reagents. nih.gov For this compound, the reaction would proceed via the standard catalytic cycle: oxidative addition of the aryl iodide to the low-valent metal center, transmetalation with the Grignard reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. The aryl iodide is an excellent substrate for the initial oxidative addition step.
The Negishi coupling employs an organozinc reagent (R-ZnX), also catalyzed by palladium or nickel. bohrium.com Negishi couplings are known for their high functional group tolerance and broad scope. bohrium.comresearchgate.net The mechanism is similar to the Kumada coupling, involving oxidative addition, transmetalation with the organozinc species, and reductive elimination. bohrium.com The use of organozinc reagents, which can be prepared from a wide variety of precursors, adds to the versatility of this method. researchgate.net
The electronic nature of this compound influences these reactions. The strongly electron-withdrawing methylsulfonyl group can facilitate the oxidative addition step, which is often rate-limiting. Conversely, the ortho-methyl group may provide some steric hindrance, potentially slowing the reaction rate compared to unhindered substrates.
| Coupling Type | Organometallic Reagent | Catalyst (Example) | Potential Product |
|---|---|---|---|
| Kumada | Phenylmagnesium bromide | Pd(PPh₃)₄ | 2-Methyl-5-(methylsulfonyl)biphenyl |
| Kumada | Vinylmagnesium bromide | NiCl₂(dppp) | 1-Methyl-4-(methylsulfonyl)-2-vinylbenzene |
| Negishi | Ethylzinc chloride | Pd(PPh₃)₄ | 2-Ethyl-1-methyl-4-(methylsulfonyl)benzene |
| Negishi | Thien-2-ylzinc chloride | PdCl₂(dppf) | 2-(1-Methyl-4-(methylsulfonyl)phenyl)thiophene |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. rsc.orgorganic-chemistry.org The reaction proceeds through a two-step addition-elimination mechanism. organic-chemistry.org First, a nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.netsigmaaldrich.com In the second step, the leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. organic-chemistry.org
For SNAr to occur readily, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups positioned ortho or para to the leaving group. rsc.orgorganic-chemistry.org These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance and/or induction. organic-chemistry.org
Influence of the Methylsulfonyl Group on SNAr Activation
The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group, making it an excellent activator for SNAr reactions. In this compound, the sulfonyl group is located para to the iodine atom, which is the optimal position for activation. This positioning allows the sulfonyl group to delocalize the negative charge of the intermediate Meisenheimer complex through resonance, significantly lowering the activation energy of the initial nucleophilic attack.
The stabilization can be visualized by drawing the resonance structures of the Meisenheimer complex formed upon attack by a nucleophile (Nu⁻). The negative charge is delocalized onto the oxygen atoms of the sulfonyl group, which are highly electronegative and can readily accommodate it. This delocalization is a key factor in making the SNAr pathway energetically favorable for this substrate. The activating capability of the methylsulfonyl group is comparable to that of the more commonly cited nitro group.
Effect of Substituent Sterics and Electronics on Reactivity
The reactivity of this compound in SNAr reactions is governed by a combination of the electronic effects of the methylsulfonyl group and the steric and electronic effects of the methyl group.
Electronic Effects : The para-methylsulfonyl group provides strong activation for the reaction, as detailed above. The ortho-methyl group, being a weak electron-donating group, has a slight deactivating electronic effect. However, this is overwhelmingly counteracted by the powerful activating effect of the sulfonyl group.
Steric Effects : The methyl group at the C-1 position is ortho to the site of nucleophilic attack (C-2). This proximity introduces steric hindrance, which can impede the approach of the incoming nucleophile. This steric effect generally leads to a decrease in the reaction rate compared to an analogous compound without the ortho-substituent, such as 1-Iodo-4-(methylsulfonyl)benzene. The magnitude of this steric effect depends on the size of the attacking nucleophile.
| Substituent | Position | Effect Type | Influence on SNAr Reactivity |
|---|---|---|---|
| -SO₂CH₃ | para | Electronic (Strongly withdrawing) | Strongly Activating |
| -CH₃ | ortho | Electronic (Weakly donating) | Slightly Deactivating |
| -CH₃ | ortho | Steric | Deactivating (Hindrance to Nu⁻ attack) |
Transformations at the Methyl Group and Sulfonyl Center
Beyond reactions at the carbon-iodine bond, the methyl and methylsulfonyl groups offer further opportunities for chemical modification.
Functionalization of the Aromatic Methyl Group
The aromatic methyl group is benzylic and thus susceptible to reactions at this position, such as oxidation or free-radical halogenation. For instance, under appropriate conditions using reagents like N-bromosuccinimide (NBS) with a radical initiator, the methyl group could be brominated to yield 2-Iodo-1-(bromomethyl)-4-(methylsulfonyl)benzene. This product would be a versatile intermediate for further nucleophilic substitutions.
Another potential transformation is the oxidation of the methyl group to a carboxylic acid, which would require strong oxidizing agents. Furthermore, modern methods involving plasmon-mediated catalysis could potentially achieve dehydrogenation of the methyl group to form a benzyl (B1604629) radical, opening pathways for other C-C or C-heteroatom bond formations under mild conditions. chemscene.com
Chemical Modifications and Derivatizations of the Sulfonyl Group
The methylsulfonyl group itself, while generally robust, can be chemically modified.
Reductive Desulfonylation : One of the most significant transformations is the complete removal of the sulfonyl group. Reductive desulfonylation can be achieved using various reagents, such as sodium amalgam or samarium(II) iodide. wikipedia.org This reaction cleaves the C-S bond, replacing the sulfonyl group with a hydrogen atom. This allows the sulfonyl group to be used as a "traceless" activating group for prior reactions (like SNAr) before being removed.
Reduction to Sulfide (B99878) : The sulfone can be reduced to the corresponding sulfide using strong reducing agents like lithium aluminum hydride, although such reagents might also affect other parts of the molecule.
Use as a Leaving Group : In some cross-coupling contexts, the entire aryl sulfonyl group can act as a leaving group, similar to a halide or triflate. rsc.org For example, nickel-catalyzed Kumada-type couplings have been reported where an aryl methyl sulfone is coupled with a Grignard reagent, resulting in C-S bond cleavage. rsc.org
These transformations highlight the utility of the sulfonyl group not just as a passive activating group but as a reactive handle for further molecular diversification.
Radical Reaction Pathways and Their Application
The carbon-iodine bond in this compound is the most likely site for the initiation of radical reactions. This bond is relatively weak and can undergo homolytic cleavage upon photolysis or in the presence of a radical initiator to generate a 2-methyl-4-(methylsulfonyl)phenyl radical. rsc.org This aryl radical is a highly reactive intermediate that can participate in a variety of transformations, most notably intramolecular cyclizations and intermolecular additions.
One significant application of such aryl radicals is in radical translocation reactions . This process involves the initial formation of the aryl radical, which then abstracts a hydrogen atom from a remote site within the same molecule. mdpi.com This intramolecular hydrogen atom transfer results in the formation of a new, often more stable, radical center, which can then undergo further reactions. mdpi.com The efficiency and regioselectivity of this translocation are highly dependent on the conformation of the molecule and the proximity of the hydrogen atoms to the initial radical center. mdpi.com For derivatives of this compound, this pathway could be exploited to functionalize positions that are otherwise difficult to access.
The generated aryl radical can also participate in atom transfer radical addition (ATRA) and atom transfer radical cyclization (ATRC) reactions. In these processes, the radical adds to an unsaturated bond, such as an alkene or alkyne, followed by the abstraction of an atom (typically a halogen) from a suitable donor to propagate the radical chain. chemrxiv.orgresearchgate.net This methodology allows for the formation of new carbon-carbon bonds and the construction of complex cyclic and polycyclic systems. chemrxiv.org
The application of these radical pathways is particularly valuable in the synthesis of complex natural products and pharmaceutical agents. mdpi.com The ability to form carbocycles and heterocycles through radical cyclization starting from an iodo-aromatic precursor is a well-established synthetic strategy. rsc.org
Table 1: Potential Radical Reactions Involving this compound
| Reaction Type | Initiator/Conditions | Intermediate | Potential Product Type |
| Radical Translocation | Photolysis, AIBN | 2-methyl-4-(methylsulfonyl)phenyl radical | Functionalized aromatic derivatives |
| Atom Transfer Radical Addition | Radical initiator, Alkene/Alkyne | Adduct radical | Halogenated alkyl- or vinyl-substituted aromatics |
| Radical Cyclization | Radical initiator, Intramolecular π-system | Cyclized radical | Fused ring systems |
This table is illustrative and based on the general reactivity of iodo-aromatic compounds.
Chemo- and Regioselectivity in Complex Reaction Systems
In reactions involving multiple functional groups, the chemo- and regioselectivity are of paramount importance. For this compound, the primary sites of reactivity are the carbon-iodine bond and the aromatic ring itself, which is influenced by the directing effects of its substituents.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki, Sonogashira, and Heck reactions, the carbon-iodine bond is the most reactive site. Aryl iodides are generally more reactive than aryl bromides or chlorides in the oxidative addition step to the palladium(0) catalyst, which is the initial and often rate-determining step of the catalytic cycle. This inherent reactivity difference allows for excellent chemoselectivity. For instance, in a molecule containing both an iodo and a bromo substituent, the Suzuki coupling can often be performed selectively at the iodo position by carefully controlling the reaction conditions.
The regioselectivity of reactions involving the aromatic ring is governed by the electronic effects of the methyl and methylsulfonyl groups. The methyl group is an ortho-, para-directing activator, while the methylsulfonyl group is a meta-directing deactivator due to its strong electron-withdrawing nature. In electrophilic aromatic substitution reactions, the positions ortho and para to the methyl group (and meta to the methylsulfonyl group) would be the most likely sites of substitution. However, given the presence of the iodine atom, direct electrophilic substitution on the ring is less common than reactions at the C-I bond.
In the context of radical reactions , the regioselectivity of intermolecular additions would be influenced by the stability of the resulting radical adducts and steric factors. The position of the incoming radical would likely be directed to avoid steric hindrance from the adjacent methyl group.
Table 2: Predicted Selectivity in Reactions of this compound
| Reaction Type | Reactive Site | Controlling Factors | Predicted Outcome |
| Suzuki Coupling | C-I bond | Higher reactivity of C-I vs C-H, C-S bonds | Selective coupling at the iodine position |
| Heck Reaction | C-I bond | Oxidative addition to Pd(0) | Selective vinylation at the iodine position |
| Electrophilic Aromatic Substitution | Aromatic Ring | Directing effects of substituents | Substitution ortho/para to the methyl group and meta to the methylsulfonyl group |
| Radical Addition | Aromatic Ring/Substituents | Steric hindrance, radical stability | Addition to less hindered positions |
This table represents predicted outcomes based on established principles of organic reactivity.
Theoretical and Computational Investigations of 2 Iodo 1 Methyl 4 Methylsulfonyl Benzene
Quantum Chemical Analysis of Electronic Structure
Quantum chemical methods are fundamental to understanding the electronic properties and reactivity of a molecule. Such analyses for 2-Iodo-1-methyl-4-(methylsulfonyl)benzene would provide valuable insights into its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Theory Applications
A computational study on this compound would typically calculate the energies of the HOMO and LUMO. This data, often presented in a table, would allow for the prediction of the most likely sites for nucleophilic and electrophilic attack. However, specific values for the HOMO, LUMO, and the energy gap for this compound are not available in published literature.
Table 1: Hypothetical FMO Energy Data for this compound (Note: The following table is for illustrative purposes only, as specific data could not be found.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Charge Distribution and Reactivity Prediction
The distribution of electron density within a molecule is crucial for predicting its reactive sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are employed to calculate the partial atomic charges on each atom. uni-muenchen.dewisc.edu These charges indicate which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For this compound, such an analysis would reveal the influence of the electron-withdrawing sulfonyl group and the iodo substituent on the aromatic ring's reactivity. No specific charge distribution data or reactivity predictions based on these calculations are currently available.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule. For a flexible molecule, molecular dynamics (MD) simulations can provide insights into its dynamic behavior, including how it changes shape over time and interacts with its environment. While the structure of this compound is relatively rigid, analysis of the rotational barriers around the C-S and S-C bonds could be performed. There are no published studies containing conformational analysis or MD simulations for this specific compound.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, helping to understand how reactants are converted into products.
Transition State Characterization and Energy Barrier Calculations
For any proposed reaction involving this compound, computational methods can be used to locate the transition state structures and calculate the activation energy barriers. This information is vital for determining the feasibility and rate of a reaction. For instance, in a nucleophilic aromatic substitution reaction where the iodine atom is displaced, theoretical calculations would model the energy profile of the reaction pathway. Such specific computational studies on the reaction mechanisms of this compound have not been found in the literature.
Table 2: Hypothetical Reaction Energy Profile Data (Note: The following table is for illustrative purposes only, as specific data could not be found.)
| Reaction Step | Parameter | Energy (kcal/mol) |
|---|---|---|
| Reactants to Transition State 1 | Activation Energy (Ea1) | Data not available |
| Transition State 1 to Intermediate | Reaction Energy (ΔEr1) | Data not available |
| Intermediate to Transition State 2 | Activation Energy (Ea2) | Data not available |
| Transition State 2 to Products | Reaction Energy (ΔEr2) | Data not available |
Solvent Effects on Reaction Pathways
The choice of solvent can significantly influence the rate and outcome of a chemical reaction. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction pathway. researchgate.net These models would help in understanding how the polarity of the solvent affects the stability of reactants, transition states, and products for reactions involving this compound. There are no specific computational studies on solvent effects for this compound.
Prediction of Spectroscopic Signatures for Mechanistic Interpretation (beyond basic identification)
Computational chemistry offers powerful tools to predict spectroscopic data, which are crucial for the detailed interpretation of reaction mechanisms and the unambiguous characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Advanced computational models can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. These predictions are instrumental in assigning signals in experimentally obtained spectra, especially for complex molecules with multiple, similar chemical environments. For this compound, an achiral molecule, the focus of NMR prediction lies in the precise assignment of each aromatic proton and carbon, which is dictated by the electronic influence of the iodo, methyl, and methylsulfonyl substituents.
Online prediction tools, which often utilize extensive databases and algorithms based on neural networks or density functional theory (DFT), can generate plausible chemical shifts. uomustansiriyah.edu.iq These predicted values help in confirming the substitution pattern and understanding the electronic landscape of the molecule.
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H NMR Chemical Shifts (Prediction based on computational models; actual values may vary.)
| Proton | Predicted Chemical Shift (ppm) | Splitting Pattern (Predicted) |
| H-3 | 7.8 - 8.2 | d (doublet) |
| H-5 | 7.6 - 8.0 | dd (doublet of doublets) |
| H-6 | 7.2 - 7.6 | d (doublet) |
| CH₃ (ring) | 2.4 - 2.7 | s (singlet) |
| CH₃ (sulfonyl) | 3.0 - 3.3 | s (singlet) |
Predicted ¹³C NMR Chemical Shifts (Prediction based on computational models; actual values may vary.)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-CH₃) | 140 - 145 |
| C-2 (C-I) | 95 - 105 |
| C-3 | 130 - 135 |
| C-4 (C-SO₂CH₃) | 140 - 145 |
| C-5 | 128 - 133 |
| C-6 | 135 - 140 |
| CH₃ (ring) | 20 - 25 |
| CH₃ (sulfonyl) | 40 - 45 |
While this molecule lacks stereocenters, in chiral derivatives, such computational predictions would be vital for stereochemical assignment. By calculating the expected NMR spectra for different diastereomers or enantiomers in a chiral environment, one could match the predicted data with experimental results to determine the correct stereoisomer.
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for monitoring the progress of chemical reactions and characterizing products by identifying functional groups. Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. computabio.comcomputabio.com This predictive capability allows for the theoretical characterization of reactants, intermediates, transition states, and products.
For a reaction involving this compound, one could monitor the disappearance of reactant-specific vibrational modes and the appearance of product-specific modes. For example, in a substitution reaction where the iodo group is replaced, the C-I stretching frequency would diminish, while new peaks corresponding to the new functional group would emerge.
The table below lists the predicted characteristic vibrational frequencies for this compound.
Predicted IR Vibrational Frequencies (Prediction based on computational models and group frequency data; actual values may vary.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |
| S=O Asymmetric Stretch | 1300 - 1350 | Strong |
| S=O Symmetric Stretch | 1140 - 1160 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-S Stretch | 650 - 750 | Medium |
| C-I Stretch | 500 - 600 | Medium-Weak |
By tracking the intensity changes in these key bands, especially the strong S=O stretches and the bands corresponding to the substituents, a reaction's progress can be effectively monitored in real-time.
Structure-Reactivity Relationships and In Silico Design of Derivatives
The reactivity of a substituted benzene (B151609) ring is governed by the electronic properties of its substituents. The Hammett equation provides a quantitative framework for understanding these effects, which are a combination of inductive and resonance contributions. computabio.comstanford.educornell.edu
-CH₃ (Methyl group): This is a weakly activating group. It donates electron density to the ring primarily through an inductive effect (+I) and hyperconjugation. molview.orgthestudentroom.co.uk
-SO₂CH₃ (Methylsulfonyl group): This is a strongly deactivating group. The sulfonyl group is highly electron-withdrawing due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. It exhibits strong -I and -R effects. wikipedia.org
The combined effect of these substituents on this compound makes the aromatic ring significantly electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. The directing effects are competitive: the methyl group directs ortho and para to its position, while the iodo group also directs ortho and para. The powerful deactivating methylsulfonyl group directs meta to its position. The ultimate regioselectivity of a reaction would depend on the specific electrophile and reaction conditions.
In silico design allows for the conceptual creation of derivatives with tailored reactivity. By modifying the substituents, one can modulate the electronic properties of the aromatic ring.
In Silico Design of Derivatives and Predicted Reactivity
| Derivative Structure | Modification | Predicted Change in Reactivity (vs. Parent) | Rationale |
| 2-Amino -1-methyl-4-(methylsulfonyl)benzene | Replace -I with -NH₂ | Increased reactivity | The amino group (-NH₂) is a strong activating group (+R >> -I), significantly increasing the electron density of the ring. |
| 2-Iodo-1-methyl-4-nitro benzene | Replace -SO₂CH₃ with -NO₂ | Similar or slightly decreased reactivity | The nitro group (-NO₂) is also a very strong deactivating group, comparable to the methylsulfonyl group. wikipedia.org |
| 2-Fluoro -1-methyl-4-(methylsulfonyl)benzene | Replace -I with -F | Decreased reactivity | Fluorine is more electronegative than iodine, leading to a stronger deactivating inductive effect (-I). |
| 1-Methyl-4-(methylsulfonyl)benzene | Remove -I | Increased reactivity | Removal of the deactivating iodo group increases the ring's electron density. |
These theoretical predictions serve as a powerful guide for synthetic chemists, enabling the rational design of molecules with desired chemical properties and reactivity profiles, thereby optimizing the discovery and development of new chemical entities.
Applications in Advanced Organic Synthesis and Functional Materials Development Excluding Clinical
Building Block for Complex Poly-substituted Aromatic Compounds
The synthesis of poly-substituted aromatic compounds requires careful strategic planning, where the order of substituent introduction and the directing effects of existing groups are paramount. fiveable.mepressbooks.publibretexts.orglibretexts.org 2-Iodo-1-methyl-4-(methylsulfonyl)benzene serves as an excellent starting scaffold for the creation of such complex molecules. The key to its utility lies in the iodo-substituent, which acts as a versatile reactive site for palladium-catalyzed cross-coupling reactions. wikipedia.org
These reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Notable examples of such transformations where this compound can be employed include:
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound (boronic acid or ester) to form a new carbon-carbon bond. libretexts.orgnih.gov This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 2-position of the starting molecule.
Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, leading to the synthesis of substituted alkynylarenes. organic-chemistry.orgwikipedia.org These products are themselves valuable intermediates for further transformations.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine. wikipedia.orgnih.gov It provides a direct route to complex aniline (B41778) derivatives.
The existing methyl and methylsulfonyl groups on the ring play a crucial role in influencing the regioselectivity of any subsequent electrophilic aromatic substitution reactions, should they be employed. pressbooks.publibretexts.org The ability to precisely introduce new functionalities via cross-coupling at the iodo-position makes this compound a powerful and predictable building block for constructing elaborately substituted aromatic frameworks.
Table 1: Key Cross-Coupling Reactions Applicable to this compound
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Pd(0) complex, Base |
| Sonogashira Coupling | R-C≡CH | C-C (sp) | Pd(0) complex, Cu(I) salt, Base |
| Buchwald-Hartwig Amination | R₂NH | C-N | Pd(0) complex, Base |
Precursor for Advanced Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry. Many pharmaceuticals, agrochemicals, and functional materials are based on heterocyclic scaffolds. Aryl iodides like this compound are valuable precursors for the synthesis of these complex ring systems. nih.govthieme-connect.denih.gov
The synthesis of heterocyclic structures from this precursor can be envisioned through multi-step sequences that leverage the reactivity of the iodo group. A common strategy involves an initial palladium-catalyzed cross-coupling reaction to install a side chain, followed by an intramolecular cyclization reaction to form the heterocyclic ring. For example, a Sonogashira coupling could introduce an alkynyl group which, after further functionalization, could cyclize to form indole (B1671886), furan, or quinoline (B57606) derivatives. Similarly, a Suzuki coupling could introduce a substituent that facilitates a subsequent condensation or cyclization to build systems like pyrazoles or thiazoles. nih.govresearchgate.net
A study on the synthesis of 2-(4-methylsulfonylphenyl) indole derivatives demonstrated the utility of the methylsulfonylphenyl moiety as a core component of bioactive heterocyclic systems. nih.gov While the starting material in that specific work was different, it highlights the value of the methylsulfonylphenyl unit in the final structures. By using this compound, synthetic chemists can introduce this valuable pharmacophore into a variety of heterocyclic frameworks through well-established cross-coupling and cyclization methodologies. researchgate.net
Development of Novel Reagents and Catalysts
While not a catalyst itself, this compound is a potential precursor for the synthesis of specialized ligands used in catalysis. The performance of a metal catalyst is critically dependent on the electronic and steric properties of its surrounding ligands. By modifying the ligand structure, one can fine-tune the catalyst's activity, selectivity, and stability.
The structure of this compound is well-suited for this purpose. The iodo group can be replaced with a coordinating group, such as a phosphine (B1218219) (via a reaction with a phosphine oxide or a secondary phosphine) or an N-heterocyclic carbene precursor. The methylsulfonyl group, being strongly electron-withdrawing, would exert a significant electronic influence on the resulting ligand. This electronic perturbation can modify the properties of the attached metal center, potentially leading to catalysts with novel reactivity. For instance, creating a phosphine ligand from this molecule would result in a ligand that is more electron-deficient than simple arylphosphines, which could be beneficial in certain catalytic cycles. The development of iodine-catalyzed reactions and gold-catalyzed reactions involving aryl iodides further underscores the importance of such precursors in the broader field of catalysis. nih.govacs.org
Potential in Materials Science Research
The unique electronic and structural features of this compound make it an interesting candidate for theoretical exploration in materials science, particularly in the fields of organic electronics and supramolecular chemistry.
Aryl sulfones are recognized for their chemical stability and specific electronic properties, making them valuable components in functional organic materials. mdpi.comnih.gov The sulfonyl group (-SO₂-) is a potent electron-withdrawing group, which can be used to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a π-conjugated system. This ability to tune frontier orbital energies is a cornerstone of designing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Theoretically, this compound could serve as a key building block for such materials. The iodo group provides a synthetic handle for incorporating the methyl- and methylsulfonyl-substituted benzene (B151609) ring into larger conjugated polymers or oligomers via reactions like Suzuki or Sonogashira coupling. By strategically placing this electron-deficient unit within a larger molecular framework, researchers could, in theory, design new materials with tailored electronic and photophysical properties. Theoretical studies based on density functional theory could predict the structural and electronic properties of such materials before their synthesis. researchgate.net
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. A key interaction in modern crystal engineering is the halogen bond, which is a highly directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). mdpi.com
The iodine atom in this compound is a potent halogen bond donor. nih.govrsc.org The electron-withdrawing nature of the aromatic ring and the sulfonyl group enhances the positive electrostatic potential (the σ-hole) on the outer surface of the iodine atom, making it more effective at forming strong and directional halogen bonds with electron-donating atoms like nitrogen or oxygen. nih.govmdpi.com Furthermore, the oxygen atoms of the methylsulfonyl group could potentially act as halogen bond acceptors.
This dual functionality suggests that this compound could be a valuable tecton (a building block for supramolecular assembly) for designing complex, self-assembled architectures in the solid state. Theoretically, it could be co-crystallized with other molecules to form predictable 1D, 2D, or 3D networks held together by a combination of halogen bonds, hydrogen bonds, and π–π stacking interactions. mdpi.com
Future Directions and Emerging Research Perspectives for 2 Iodo 1 Methyl 4 Methylsulfonyl Benzene
Development of Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic routes in both academic and industrial laboratories. For a compound like 2-Iodo-1-methyl-4-(methylsulfonyl)benzene, this involves a paradigm shift away from traditional methods that may involve hazardous reagents, stoichiometric waste, and energy-intensive conditions. Future research in this area will likely concentrate on several key strategies outlined by the foundational principles of green chemistry. mdpi.com
Key research objectives include:
Alternative Reagents: Moving away from classical and often toxic methylating agents, such as methyl iodide, towards greener alternatives like methanol with a suitable catalyst. nih.gov
Catalytic Processes: Designing and implementing highly efficient catalytic systems (e.g., heterogeneous metal catalysts or solid acid-base catalysts) to replace stoichiometric reagents, thereby minimizing waste. mdpi.com
Green Solvents and Conditions: Exploring the use of environmentally benign solvents, ionic liquids, or even solvent-free reaction conditions, such as grinding or ball milling, to reduce the environmental footprint of the synthesis. mdpi.com
Atom Economy: Developing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry.
| Green Chemistry Principle | Application to Synthesis of this compound |
| Waste Prevention | Designing syntheses that produce minimal byproducts. |
| Atom Economy | Maximizing the incorporation of atoms from reagents into the final product. |
| Less Hazardous Synthesis | Using non-toxic reagents and solvents. nih.gov |
| Catalysis | Employing catalysts instead of stoichiometric reagents to improve efficiency. mdpi.com |
| Safer Solvents & Auxiliaries | Utilizing water, supercritical fluids, or biodegradable solvents. mdpi.com |
These sustainable approaches aim to create synthetic methodologies that are not only environmentally responsible but also more efficient and cost-effective.
Exploration of Electrochemical and Photochemical Reactivity
The reactivity of this compound is primarily centered around the carbon-iodine bond. While traditional thermal reactions are well-documented, the exploration of its electrochemical and photochemical reactivity remains a promising frontier. These methods offer alternative energy sources to drive chemical transformations, often with unique selectivity and under mild conditions.
Electrochemical Synthesis: Flow electrochemistry, in particular, is a rapidly growing field that could be applied to this molecule. nih.gov The carbon-iodine bond can be electrochemically reduced to generate reactive intermediates for subsequent coupling or functionalization reactions, potentially avoiding the need for metallic reagents.
Photochemical Reactions: Aryl iodides are known to be photosensitive. Irradiation with light of a specific wavelength could induce homolytic cleavage of the C-I bond, generating an aryl radical. This highly reactive species could participate in a variety of transformations not easily accessible through traditional thermal methods, opening up new synthetic possibilities.
Future studies will likely focus on mapping the electrochemical potential and photochemical response of the molecule to unlock novel reaction pathways for its derivatization.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology that overcomes many limitations of traditional batch synthesis, offering enhanced safety, precise process control, and improved scalability. researchgate.net The integration of this compound into flow chemistry platforms represents a significant area for future development.
The primary advantages of using flow chemistry for reactions involving this compound include:
Enhanced Safety: Many reactions, especially those involving organometallic intermediates or highly exothermic processes, are safer to conduct in continuous flow reactors due to the small reaction volume and superior heat transfer. thieme-connect.dejst.org.in
Precise Control: Flow systems allow for exact control over parameters like temperature, pressure, and residence time, leading to higher yields, improved purity, and better reproducibility. jst.org.in
Scalability: Once a reaction is optimized on a small scale, production can be increased by simply running the system for a longer duration, bypassing many of the challenges associated with traditional batch scale-up. jst.org.in
Automation: When combined with automated platforms, flow chemistry can be used for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery or materials science. nih.govresearchgate.net
| Parameter | Batch Synthesis (Traditional) | Flow Chemistry (Future Direction) |
| Safety | Higher risk with exothermic reactions or hazardous reagents. | Inherently safer due to small volumes and excellent heat exchange. thieme-connect.de |
| Control | Difficult to maintain precise temperature and mixing control. | Precise and immediate control over reaction parameters. jst.org.in |
| Scalability | Complex, often requiring re-optimization. | Linear scalability by extending run time. |
| Reproducibility | Can vary between batches. | High consistency and reproducibility. jst.org.in |
Telescoped multi-step syntheses, where the output of one reactor flows directly into the next for a subsequent transformation without intermediate isolation, could streamline the conversion of this compound into more complex molecules. nih.gov
Bio-inspired Synthesis and Biocatalytic Transformations
Nature provides a rich blueprint for conducting complex chemical transformations with high efficiency and selectivity. Bio-inspired synthesis and biocatalysis are emerging fields that seek to harness these principles for synthetic chemistry. chemrxiv.org
Bio-inspired Synthesis: This approach involves designing a synthetic route that mimics a proposed or known biological pathway. While a natural synthesis of this compound is not known, the principles of biomimetic chemistry could inspire novel strategies for its assembly or functionalization. chemrxiv.org
Biocatalytic Transformations: The use of isolated enzymes or whole-cell systems as catalysts offers significant advantages, including high stereoselectivity, mild reaction conditions (aqueous environment, ambient temperature, and pressure), and reduced environmental impact. Future research could identify or engineer enzymes capable of specific transformations on the molecule, such as:
Selective oxidation of the methyl group.
Enzymatic coupling reactions at the iodo-position.
Chiral transformations on derivatives of the core structure.
This area holds the potential to create novel, complex, and enantiomerically pure derivatives of this compound that would be difficult to access through conventional synthetic methods.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To fully optimize and control the synthesis and subsequent reactions of this compound, particularly within continuous flow systems, advanced analytical techniques are essential. Process Analytical Technology (PAT) allows for real-time, in-line monitoring of chemical reactions, providing a deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates. thieme-connect.de
Future applications will move beyond simple endpoint analysis to sophisticated in-line monitoring:
Mass Spectrometry: Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can be used for real-time monitoring of reaction progress directly from the reactor, helping to rapidly optimize conditions. nih.gov Inductive ESI mass spectrometry can even allow for the observation of short-lived reaction intermediates. nih.gov
Vibrational Spectroscopy: In-line FTIR and Raman spectroscopy can track the concentration of reactants, products, and intermediates by monitoring their characteristic vibrational frequencies.
NMR Spectroscopy: Flow NMR is a powerful tool for obtaining detailed structural information and quantitative analysis of reaction mixtures without the need for sample extraction.
| Spectroscopic Technique | Information Provided | Application in Flow Chemistry |
| Mass Spectrometry (MS) | Molecular weight of reactants, products, and intermediates. nih.gov | Real-time kinetic analysis and intermediate detection. nih.govnih.gov |
| FTIR/Raman | Functional group changes, concentration profiles. | Monitoring conversion and detecting steady-state operation. thieme-connect.de |
| NMR Spectroscopy | Detailed structural information, quantification. | Mechanistic studies and product purity analysis. thieme-connect.de |
| UV-Vis Spectroscopy | Concentration of chromophoric species. | Tracking reactions involving colored compounds. thieme-connect.de |
By integrating these advanced probes, researchers can gain unprecedented insight into the chemical processes involving this compound, enabling more efficient, controlled, and safe manufacturing.
Q & A
Q. What are the recommended synthetic routes for 2-Iodo-1-methyl-4-(methylsulfonyl)benzene, and how can reaction efficiency be optimized?
Methodological Answer: A two-step synthesis is typical:
Sulfonylation : Introduce the methylsulfonyl group to toluene derivatives via oxidation of methylthio intermediates using oxidizing agents like mCPBA (meta-chloroperbenzoic acid).
Iodination : Direct electrophilic iodination using iodine monochloride (ICl) in a polar solvent (e.g., acetic acid) under controlled temperature (0–5°C) to minimize side reactions .
Optimization Tips :
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
- Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent photodegradation and hydrolysis of the sulfonyl group .
- Waste Disposal : Collect halogenated waste separately and neutralize with 10% sodium thiosulfate before disposal .
Q. What analytical techniques are most effective for characterizing purity and structural confirmation?
Methodological Answer:
- Melting Point (MP) Analysis : Compare observed MP (e.g., 137–140°C for methylsulfonyl benzoic acid analogs) to literature values for preliminary purity assessment .
- HPLC : Use a C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) for quantification. Retention times should align with reference standards .
- Spectroscopy :
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electron density distribution. The electron-withdrawing sulfonyl group activates the aryl iodide for oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Transition State Analysis : Simulate energy barriers for steps like oxidative addition (iodine displacement) or reductive elimination to optimize catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos ligands) .
Q. What strategies resolve contradictions in reported reaction yields for Ullmann-type couplings involving this compound?
Methodological Answer:
- Variable Control : Test solvent polarity (DMF vs. toluene), copper catalyst loading (10–20 mol%), and ligand effects (1,10-phenanthroline vs. DMEDA).
- Mechanistic Insights : Use kinetic studies (e.g., in-situ IR) to identify rate-limiting steps. For example, steric hindrance from the methyl group may slow aryl-iodide activation .
- Side Reaction Mitigation : Add molecular sieves to absorb water, preventing hydrolysis of the sulfonyl group during prolonged heating .
Q. How does the sulfonyl group influence the compound’s electronic properties in supramolecular chemistry applications?
Methodological Answer:
- Electron-Deficient Aromatic Systems : The sulfonyl group withdraws electron density, enhancing π-π stacking with electron-rich aromatic partners (e.g., pyridines).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) can reveal intermolecular interactions, such as S=O···H hydrogen bonds, which stabilize crystal lattices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
